molecular formula C23H24N4O2 B15120337 4-({4-[(7-Methoxy-4-oxo-3,4-dihydroquinazolin-3-yl)methyl]piperidin-1-yl}methyl)benzonitrile

4-({4-[(7-Methoxy-4-oxo-3,4-dihydroquinazolin-3-yl)methyl]piperidin-1-yl}methyl)benzonitrile

Cat. No.: B15120337
M. Wt: 388.5 g/mol
InChI Key: CULHONXQNDPRSG-UHFFFAOYSA-N
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Description

4-({4-[(7-Methoxy-4-oxo-3,4-dihydroquinazolin-3-yl)methyl]piperidin-1-yl}methyl)benzonitrile is a complex organic compound with potential applications in various fields, including medicinal chemistry and materials science. This compound features a quinazolinone core, which is known for its biological activity, making it a subject of interest in drug development and other scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-({4-[(7-Methoxy-4-oxo-3,4-dihydroquinazolin-3-yl)methyl]piperidin-1-yl}methyl)benzonitrile typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:

    Formation of the Quinazolinone Core: The quinazolinone core can be synthesized by reacting 2-aminobenzamide with an appropriate aldehyde under acidic conditions to form the quinazolinone ring.

    Piperidine Substitution: The piperidine ring is introduced by reacting the quinazolinone intermediate with piperidine in the presence of a suitable catalyst.

    Benzonitrile Introduction: Finally, the benzonitrile group is introduced through a nucleophilic substitution reaction using a benzonitrile derivative.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This may include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as high-performance liquid chromatography (HPLC).

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy group, leading to the formation of quinazolinone derivatives with different oxidation states.

    Reduction: Reduction reactions can target the carbonyl group in the quinazolinone ring, potentially forming alcohol derivatives.

    Substitution: The compound can participate in nucleophilic substitution reactions, especially at the piperidine and benzonitrile moieties.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are commonly used.

    Substitution: Nucleophilic substitution reactions often involve reagents like sodium hydride (NaH) and various alkyl halides.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinazolinone derivatives with hydroxyl or carbonyl groups, while reduction may produce alcohol derivatives.

Scientific Research Applications

4-({4-[(7-Methoxy-4-oxo-3,4-dihydroquinazolin-3-yl)methyl]piperidin-1-yl}methyl)benzonitrile has several scientific research applications:

    Medicinal Chemistry: The compound’s quinazolinone core is known for its potential as an anticancer agent, making it a candidate for drug development.

    Biological Studies: It can be used in studies to understand the biological pathways and mechanisms involving quinazolinone derivatives.

    Materials Science: The compound’s unique structure may be explored for the development of novel materials with specific properties.

    Chemical Biology: It can serve as a probe to study the interactions between small molecules and biological macromolecules.

Mechanism of Action

The mechanism of action of 4-({4-[(7-Methoxy-4-oxo-3,4-dihydroquinazolin-3-yl)methyl]piperidin-1-yl}methyl)benzonitrile involves its interaction with specific molecular targets. The quinazolinone core is known to inhibit certain enzymes and receptors, which can lead to various biological effects. For example, it may inhibit tyrosine kinases, which are involved in cell signaling pathways related to cancer progression.

Comparison with Similar Compounds

Similar Compounds

    Gefitinib: A quinazolinone derivative used as an anticancer agent targeting epidermal growth factor receptor (EGFR).

    Poziotinib: Another quinazolinone-based tyrosine kinase inhibitor with applications in cancer therapy.

    Erlotinib: Similar to gefitinib, it targets EGFR and is used in cancer treatment.

Uniqueness

4-({4-[(7-Methoxy-4-oxo-3,4-dihydroquinazolin-3-yl)methyl]piperidin-1-yl}methyl)benzonitrile is unique due to its specific substitution pattern, which may confer distinct biological activities and chemical properties compared to other quinazolinone derivatives. Its combination of a piperidine ring and a benzonitrile group may enhance its binding affinity and selectivity for certain molecular targets.

Properties

Molecular Formula

C23H24N4O2

Molecular Weight

388.5 g/mol

IUPAC Name

4-[[4-[(7-methoxy-4-oxoquinazolin-3-yl)methyl]piperidin-1-yl]methyl]benzonitrile

InChI

InChI=1S/C23H24N4O2/c1-29-20-6-7-21-22(12-20)25-16-27(23(21)28)15-19-8-10-26(11-9-19)14-18-4-2-17(13-24)3-5-18/h2-7,12,16,19H,8-11,14-15H2,1H3

InChI Key

CULHONXQNDPRSG-UHFFFAOYSA-N

Canonical SMILES

COC1=CC2=C(C=C1)C(=O)N(C=N2)CC3CCN(CC3)CC4=CC=C(C=C4)C#N

Origin of Product

United States

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